4-(Cyclopropylmethoxy)pyridin-2-amine
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Overview
Description
4-(Cyclopropylmethoxy)pyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)pyridin-2-amine typically involves the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable base (e.g., sodium hydride) and a halogenating agent (e.g., methyl iodide) to form cyclopropylmethoxy iodide.
Nucleophilic Substitution: The cyclopropylmethoxy iodide is then reacted with 2-aminopyridine under nucleophilic substitution conditions to yield this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmacophore in drug discovery, particularly for targeting neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)pyridin-2-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Chemical Reactivity: The presence of the amine and methoxy groups allows for various chemical transformations, facilitating the synthesis of diverse derivatives.
Comparison with Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but with a methyl group instead of a cyclopropylmethoxy group.
4-Methoxypyridin-2-amine: Contains a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness: 4-(Cyclopropylmethoxy)pyridin-2-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDXXLZGHAOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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